molecular formula C8H8N2O3S B14037853 Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate

Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B14037853
M. Wt: 212.23 g/mol
InChI Key: CWTPOMKFXMJSCS-UHFFFAOYSA-N
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Description

Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a thiomethyl group at position 2, a hydroxyl group at position 4, and an ethyl ester at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with a thiomethylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thiomethyl group or convert it to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group at position 4 can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to provide neuroprotective benefits . The exact molecular targets and pathways would vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

ethyl 2-methanethioyl-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H8N2O3S/c1-2-13-8(12)5-3-9-6(4-14)10-7(5)11/h3-4H,2H2,1H3,(H,9,10,11)

InChI Key

CWTPOMKFXMJSCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C=S

Origin of Product

United States

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